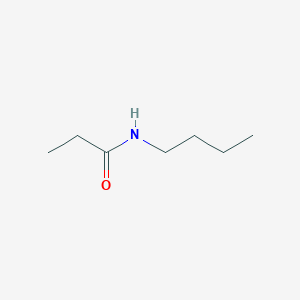

N-Butylpropanamide

Description

N-Butylpropanamide (CAS: 2955-67-1) is a secondary amide with the molecular formula C₇H₁₅NO and a molecular weight of 129.203 g/mol . Its IUPAC name, this compound, reflects its structure: a propanamide backbone (CH₃CH₂CONH₂) modified by a butyl group (-CH₂CH₂CH₂CH₃) attached to the nitrogen atom. The compound’s SMILES notation, CCCCNC(=O)CC, and InChI Key (XQZDWKBCGAJXLC-UHFFFAOYSA-N) further define its connectivity .

Key physical properties include a viscosity of 100.6 cP at 25°C, as reported in Lange’s Handbook of Chemistry . This high viscosity distinguishes it from simpler amides and esters. This compound is primarily utilized in organic synthesis and industrial applications, where its polarity and hydrogen-bonding capacity are advantageous.

Propriétés

IUPAC Name |

N-butylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-5-6-8-7(9)4-2/h3-6H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZDWKBCGAJXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278088 | |

| Record name | N-Butylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-67-1 | |

| Record name | 2955-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Mode of Action

Amides, in general, are known to undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid. The acid acts as a catalyst for the reaction between the amide and water.

Biochemical Pathways

The hydrolysis of amides, a process likely relevant to n-butylpropionamide, can impact various biochemical pathways, particularly those involving protein synthesis and degradation.

Analyse Biochimique

Biochemical Properties

N-Butylpropanamide plays a significant role in biochemical reactions, primarily due to its ability to engage in hydrogen bonding. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, this compound can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, it can interact with proteins by stabilizing their structures or altering their conformations, which can affect their function and interactions with other biomolecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of certain genes by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the levels of specific mRNAs and proteins, ultimately impacting cellular functions such as growth, differentiation, and apoptosis . Furthermore, this compound can modulate cell signaling pathways by binding to receptors or other signaling molecules, thereby influencing downstream effects on cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. By forming hydrogen bonds and other interactions, this compound can inhibit or activate enzymes, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s overall impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of apoptosis . Understanding the dosage-dependent effects of this compound is crucial for evaluating its potential therapeutic applications and safety in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through hydrolysis, resulting in the formation of butyric acid and propionic acid, which can enter other metabolic pathways . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis. These interactions highlight the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s polar nature and ability to form hydrogen bonds enable it to accumulate in certain tissues or organelles, where it can exert its biochemical effects. Understanding the transport and distribution of this compound is essential for elucidating its cellular and systemic actions.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can affect local biochemical processes . For example, this compound may interact with nuclear proteins to modulate gene expression or with mitochondrial enzymes to influence energy production. These subcellular interactions are critical for understanding the compound’s precise mechanisms of action and its potential therapeutic applications.

Activité Biologique

N-Butylpropanamide, with the molecular formula C7H15NO, is an amide compound that has garnered interest in various biological applications due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, cellular effects, and potential therapeutic applications.

This compound primarily functions through interactions with enzymes and proteins in biological systems. As an amide, it can undergo hydrolysis in the presence of dilute acids, leading to the formation of carboxylic acids and amines. This hydrolysis can significantly impact biochemical pathways, particularly those related to protein synthesis and degradation.

Key Mechanisms:

- Hydrolysis : The breakdown of this compound can alter metabolic pathways and affect cellular functions.

- Enzyme Interaction : It can form hydrogen bonds with enzyme active sites, potentially inhibiting or modifying their activity.

- Protein Stabilization : The compound may stabilize protein structures or alter their conformations, influencing their interactions with other biomolecules.

Pharmacokinetics

The pharmacokinetics of this compound are essential for understanding its bioavailability and efficacy. Factors such as absorption, distribution, metabolism, and excretion play crucial roles in determining how effectively the compound exerts its biological effects.

- Absorption : The presence of longer alkyl chains enhances the compound's affinity for lipophilic environments, facilitating drug-amide complex formation that can improve intestinal absorption.

- Metabolism : The compound's metabolic pathways may involve enzymatic hydrolysis and conjugation reactions that influence its biological activity.

Cellular Effects

This compound has been shown to affect various cellular processes:

- Gene Expression : It can interact with transcription factors and regulatory proteins, leading to changes in mRNA levels and protein synthesis. This interaction is crucial for cellular growth, differentiation, and apoptosis.

- Cell Signaling : The compound influences signaling pathways that regulate cellular metabolism and function.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating its possible role in cancer therapy .

Case Studies

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : Research indicated that this compound exhibits cytotoxic effects against HepG2 (liver cancer) cells. The MTT assay demonstrated significant cell viability reduction at higher concentrations .

- Neuroprotective Potential : Investigations into related compounds have shown neuroprotective properties that may be relevant for this compound. For instance, compounds similar in structure have been noted to inhibit apoptosis in neuronal cells during ischemic conditions .

- Biochemical Pathway Modulation : Studies have suggested that this compound may modulate pathways involving key proteins such as Bcl-2 and caspases, which are critical for cell survival and apoptosis regulation .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.2 g/mol |

| Density | 0.861 g/cm³ |

| Boiling Point | 225.7 °C |

| Solubility | Soluble in organic solvents |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations: Amides vs. Esters

N-Butylpropanamide vs. Butyl Propanoate

Butyl propanoate (C₇H₁₄O₂; CAS: 590-01-2) is an ester with a molecular weight of 130.18 g/mol and a viscosity of 4.838 cP at 20°C .

The amide group in this compound enables stronger intermolecular hydrogen bonding, leading to higher viscosity and boiling points compared to esters like butyl propanoate. Esters, lacking N-H bonds, exhibit lower polarity and are more volatile.

Alkyl Chain Modifications: Amide Homologs

This compound vs. N-Propylpropanamide

While direct data for N-propylpropanamide is absent in the provided evidence, homologs with shorter alkyl chains (e.g., propyl vs. butyl) typically show:

- Lower viscosity due to reduced van der Waals interactions.

- Higher solubility in polar solvents (shorter chains reduce hydrophobicity).

Q & A

Q. Table 1. Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| Density | 0.861 g/cm³ | |

| Boiling Point | 225.7°C | |

| LogP | 1.703 |

Q. Table 2. Key Spectroscopic Signatures

| Technique | Key Signal |

|---|---|

| ¹H NMR | δ 0.91 (t, 3H, CH₂CH₂CH₂CH₃), δ 2.18 (q, 2H, COCH₂) |

| IR | 1650 cm⁻¹ (C=O stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.